6-Amino-1H-purin-2(7H)-one sulfate
Description
Significance of Guanine (B1146940) as a Core Purine (B94841) Nucleobase in Biochemical Systems
Guanine is a purine derivative and one of the four primary nucleobases found in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.com Its structure, featuring a fused pyrimidine-imidazole ring system, allows it to play a pivotal role in the structure and function of these nucleic acids. wikipedia.org In the DNA double helix, guanine pairs with cytosine through three hydrogen bonds, a more stable pairing than the two hydrogen bonds formed between adenine (B156593) and thymine (B56734). numberanalytics.com This G-C pairing significantly contributes to the stability of the DNA molecule, which is crucial for the accurate storage and transmission of genetic information. allen.infiveable.me
The function of guanine extends beyond its structural role in DNA. In RNA, guanine is also a fundamental component, participating in the coding of genetic information and contributing to the diverse structures and functions of RNA molecules, including catalytic and regulatory roles. numberanalytics.comfiveable.me Furthermore, guanine is a key component of guanosine (B1672433) triphosphate (GTP), a molecule that serves as an energy source in various cellular processes, including protein synthesis and signal transduction. allen.insciencequery.com The nucleoside of guanine is known as guanosine. sciencequery.com
The discovery of guanine dates back to 1844, when it was isolated from guano, the excrement of sea birds. wikipedia.org Its structure was later determined by Emil Fischer, who also demonstrated that uric acid could be converted to guanine. wikipedia.org Due to its intermolecular hydrogen bonding, guanine has a high melting point of 350 °C and is relatively insoluble in water, though it is soluble in dilute acids and bases. wikipedia.org
Overview of Research Paradigms Pertaining to Guanine and its Derivatives
The fundamental importance of guanine in biological systems has led to extensive research into its properties and the activities of its derivatives. These research paradigms span multiple scientific disciplines, from molecular biology to materials science.
A significant area of research focuses on the therapeutic potential of guanine derivatives. Synthetic modifications to the guanine structure have yielded compounds with potential anticancer, antiviral, and antimicrobial properties. ontosight.ai For instance, some guanine derivatives are investigated as inhibitors of kinases, enzymes that are critical in cell growth and division signaling pathways. Modifications at the O6 position of guanine can influence a compound's ability to interfere with DNA replication and repair, a strategy of interest for developing anticancer therapies.
Another research paradigm involves the development of novel biosensors for the detection of guanine and its derivatives. uwaterloo.caresearchgate.net Monitoring the levels of these molecules is crucial for understanding their biological roles and for the diagnosis of related diseases. uwaterloo.caresearchgate.net These sensing strategies often utilize molecular recognition elements such as nucleic acids, proteins, and nanomaterials. uwaterloo.caresearchgate.net
Furthermore, the unique chemical properties of guanine and its derivatives make them valuable in materials science. Guanine crystals, for example, are responsible for the pearlescent luster of many cosmetics and are studied for their optical properties. nih.gov Research in this area explores how organisms control the size, shape, and assembly of guanine crystals to achieve specific optical effects. nih.gov The ability of guanine to form complexes with metal ions has also led to the development of inorganic guanine derivatives with potential applications in the pharmaceutical sector. researchgate.net
The study of guanine-rich sequences in DNA has also emerged as a significant research focus. These sequences can form four-stranded structures known as G-quadruplexes, which are involved in the regulation of gene expression and are being explored as potential therapeutic targets. allen.in
Structure
2D Structure
Properties
IUPAC Name |
6-amino-1,7-dihydropurin-2-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAHUNRLPKBSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197997 | |
| Record name | 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49722-90-9 | |
| Record name | 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049722909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49722-90-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biochemical Roles of Guanine
De Novo Biosynthesis of Guanine (B1146940) Nucleotides
The de novo pathway constructs purine (B94841) nucleotides from basic molecular components, culminating in the synthesis of guanosine (B1672433) monophosphate (GMP). frontiersin.org This process is energetically demanding and tightly regulated to meet cellular demands. thesciencenotes.com
Enzymatic Steps and Regulation in Purine Biosynthesis
The de novo synthesis of purines is a conserved multi-step process that begins with Ribose-5-phosphate and ultimately produces inosine (B1671953) monophosphate (IMP), the common precursor for both adenine (B156593) and guanine nucleotides. frontiersin.orgthesciencenotes.com The pathway starts with the conversion of Ribose-5-phosphate to phosphoribosyl pyrophosphate (PRPP). thesciencenotes.compixorize.com The first committed step is the formation of 5-phosphoribosylamine from PRPP and glutamine, catalyzed by glutamine PRPP amidotransferase. microbenotes.com Through a series of subsequent enzymatic reactions requiring ATP, glycine (B1666218), glutamine, aspartate, and tetrahydrofolate derivatives, the purine ring is assembled on the ribose sugar, yielding IMP. pixorize.commicrobenotes.com
This pathway is subject to stringent feedback regulation. thesciencenotes.com Several key enzymes are allosterically inhibited by the end products of the pathway, including AMP and GMP, ensuring that nucleotide pools are maintained in balance. microbenotes.com For instance, both AMP and GMP can inhibit the initial enzymes PRPP synthetase and glutamine PRPP amidotransferase. microbenotes.com This feedback mechanism prevents the overproduction of purine nucleotides when they are present in sufficient quantities. thesciencenotes.com
Table 1: Key Enzymes in De Novo Purine Biosynthesis to IMP
| Step | Enzyme | Function | Regulation |
| 1 | Ribose-phosphate diphosphokinase (PRPP Synthetase) | Converts Ribose-5-phosphate to PRPP. thesciencenotes.com | Inhibited by purine ribonucleotides (AMP, GMP, IMP). microbenotes.com |
| 2 | Amidophosphoribosyltransferase (PPAT) | Committed step; converts PRPP to 5-phosphoribosylamine. thesciencenotes.com | Inhibited by end products AMP and GMP. microbenotes.com |
| 3-10 | Multiple enzymes (including multifunctional proteins in mammals like TrifGART and PAICS) frontiersin.orgprolekare.cz | Sequential reactions to build the purine ring, forming IMP. pixorize.com | - |
| 11 | IMP Dehydrogenase (IMPDH) | First step in converting IMP to GMP. droracle.ai | Inhibited by GMP. microbenotes.com |
| 12 | GMP Synthase | Final step in converting XMP to GMP. droracle.ai | - |
Branch Point Metabolism of Inosine Monophosphate to Guanosine Monophosphate
IMP stands at a crucial metabolic fork, where it can be directed towards the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine monophosphate (GMP). microbenotes.comdroracle.ai The conversion of IMP to GMP is a two-step process that is essential for producing guanine nucleotides for DNA, RNA, and other cellular functions. asm.org
The first and rate-limiting step is the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). droracle.aiasm.org This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . droracle.ainih.gov The activity of IMPDH is a critical control point and is subject to feedback inhibition by the final product, GMP, which helps to regulate the flow of IMP into the guanine nucleotide pathway. microbenotes.comnih.govtandfonline.com
In the second step, the enzyme GMP Synthase catalyzes the conversion of XMP to GMP. droracle.ai This reaction involves the transfer of an amino group from glutamine to XMP, a process that is driven by the hydrolysis of ATP to AMP and pyrophosphate. vaia.com
Purine Salvage Pathways Involving Guanine
To conserve energy, cells have developed efficient salvage pathways to recycle purine bases, like guanine, that are released during the degradation of nucleic acids. pixorize.comrcsb.org These pathways convert the free bases back into their corresponding nucleotides.
Mechanisms of Guanine Recycling via Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
The primary enzyme responsible for guanine salvage is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . pixorize.comwikipedia.org This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the free base guanine, directly forming guanosine monophosphate (GMP). wikipedia.orgacs.org The same enzyme also salvages the purine base hypoxanthine (B114508), converting it to IMP. wikipedia.org
The HGPRT-mediated reaction is a vital process for maintaining the cellular pool of guanine nucleotides. wikipedia.org The importance of this enzyme is highlighted by the severe genetic disorder, Lesch-Nyhan syndrome, which is caused by a deficiency in HGPRT activity. rcsb.orgwikipedia.orgyoutube.com This deficiency leads to an inability to salvage guanine and hypoxanthine, resulting in their increased degradation and a massive overproduction of uric acid, along with severe neurological symptoms. youtube.comnih.govyoutube.comyoutube.com
Guanosine Kinase Activity in Nucleotide Generation
Another mechanism for salvaging guanine involves the nucleoside guanosine. Guanosine can be phosphorylated to GMP by the enzyme Guanosine Kinase . ontosight.ai This reaction, however, is generally considered a less significant route for guanine salvage in most tissues compared to the direct conversion of guanine by HGPRT. A more prominent kinase in purine metabolism is Guanylate Kinase , which is essential for the subsequent phosphorylation of GMP to guanosine diphosphate (B83284) (GDP), utilizing ATP as the phosphate (B84403) donor. nih.govwikipedia.orgontosight.aiprospecbio.com This step is crucial for producing the building blocks for RNA (GTP) and DNA (dGTP). nih.gov
Catabolism of Guanine-Based Purines
When guanine is not salvaged, it enters a catabolic pathway to be degraded and excreted. youtube.com The breakdown of purines ultimately leads to the formation of uric acid in humans and other primates. youtube.comyoutube.comresearchgate.net
The first and committed step in guanine degradation is its hydrolytic deamination to xanthine (B1682287). wikipedia.orgontosight.airesearchgate.net This reaction is catalyzed by the enzyme Guanine Deaminase , also known as guanase. wikipedia.orgabcam.com This enzyme plays a key role in regulating the intracellular pool of guanine. pa2online.org
The resulting xanthine, which is also an intermediate from the breakdown of hypoxanthine, is then oxidized by the enzyme Xanthine Oxidase to form uric acid. youtube.comyoutube.com Uric acid is the final product of purine catabolism in humans and is excreted in the urine. youtube.comresearchgate.net While uric acid has antioxidant properties, its overproduction or insufficient excretion can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which can cause gout and kidney stones. youtube.com
Enzymatic Deamination of Guanine to Xanthine by Guanine Deaminase
A key step in the catabolism of guanine is its conversion to xanthine, a reaction catalyzed by the enzyme guanine deaminase (GDA). ontosight.ainih.gov This enzyme, also known as guanase or guanine aminohydrolase, facilitates the hydrolytic deamination of guanine, which involves the removal of an amino group. ontosight.aiontosight.aiqmul.ac.uk The reaction yields xanthine and ammonia (B1221849) (NH3) as products. ontosight.aiqmul.ac.uk Guanine deaminase is a zinc-based hydrolytic enzyme and is found across all branches of life, from bacteria to humans, highlighting its fundamental role in purine metabolism. nih.govnih.gov
This enzymatic conversion is a significant part of the purine catabolism pathway, which is essential for the breakdown and recycling of nucleotides. ontosight.ai The activity of guanine deaminase is crucial for regulating the intracellular pools of purine bases and nucleosides. ontosight.aiontosight.ai By converting guanine to xanthine, it channels the purine base towards excretion or further metabolic processes. researchgate.netnih.gov
Degradation Pathways to Uric Acid
The degradation of purine nucleotides, including those derived from guanine, ultimately leads to the production of uric acid in humans. ontosight.aiontosight.aidroracle.ai This metabolic route is essential for clearing excess purines from the body. ontosight.ai Following the deamination of guanine to xanthine, the pathway continues with the action of another key enzyme: xanthine oxidase. researchgate.netontosight.aidroracle.ai
Xanthine oxidase catalyzes the oxidation of hypoxanthine (derived from adenine degradation) to xanthine, and subsequently, the oxidation of xanthine to uric acid. researchgate.netdroracle.aimdpi.com Therefore, xanthine serves as a common intermediate in the degradation pathways of both adenine and guanine. droracle.ai In humans, uric acid is the final product of this pathway because they lack the enzyme urate oxidase (uricase), which in most other mammals further breaks down uric acid into the more soluble compound, allantoin. droracle.ai The regulation of this pathway is vital, as its dysregulation can lead to an overproduction of uric acid, resulting in conditions like hyperuricemia and gout. ontosight.aiontosight.aidroracle.ai
Intracellular Signaling Roles of Guanine Nucleotides
Guanine nucleotides, particularly guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP), are critical signaling molecules that regulate a multitude of cellular processes.
Guanine Triphosphate (GTP) in G-Protein Coupled Receptor Signaling
Guanosine triphosphate (GTP) is a central player in intracellular signal transduction, most notably through its involvement with G-protein coupled receptors (GPCRs). brainstuff.orgnih.gov GPCRs are the largest family of membrane receptors in eukaryotes and are responsible for transmitting a wide variety of external signals into the cell. nih.govyoutube.com These signals are mediated by heterotrimeric G-proteins, which consist of alpha (α), beta (β), and gamma (γ) subunits. brainstuff.orgyoutube.com
In its inactive state, the Gα subunit is bound to guanosine diphosphate (GDP). nih.govyoutube.comnih.gov When a ligand binds to a GPCR, it induces a conformational change in the receptor, causing it to act as a guanine nucleotide exchange factor (GEF). nih.govyoutube.com This triggers the release of GDP from the Gα subunit and the binding of GTP, which is present in higher concentrations in the cell. brainstuff.orgnih.gov The binding of GTP activates the G-protein, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. brainstuff.orgnih.gov Both the activated Gα-GTP and the Gβγ subunit can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular events. brainstuff.orgnih.gov The Gα subunit has intrinsic GTPase activity, eventually hydrolyzing GTP back to GDP, which terminates the signal and returns the G-protein to its inactive state. nih.gov
Cyclic Guanosine Monophosphate (cGMP) Modulatory Functions
Cyclic guanosine monophosphate (cGMP) is a versatile second messenger derived from GTP through the action of the enzyme guanylate cyclase. wikipedia.orgwikipedia.org It plays a crucial role in mediating a wide range of physiological responses. nih.gov cGMP's functions are primarily carried out by activating cGMP-dependent protein kinases (PKGs), modulating cGMP-gated ion channels, and interacting with phosphodiesterases (PDEs), which are enzymes that degrade cGMP. wikipedia.orgnih.gov
The modulatory functions of cGMP are diverse and include:
Vasodilation : cGMP signaling leads to the relaxation of vascular smooth muscle, resulting in increased blood flow. wikipedia.orgnih.gov This effect is a primary target for drugs used to treat hypertension and erectile dysfunction. nih.gov
Neurotransmission : In the central nervous system, cGMP is involved in synaptic modulation, neurogenesis, and neuroplasticity. wikipedia.orgnih.gov
Retinal Phototransduction : In the eye's photoreceptors, light activates a PDE that degrades cGMP. wikipedia.orgbiologyonline.com This leads to the closure of cGMP-gated sodium channels, causing hyperpolarization of the cell membrane and the transmission of visual information to the brain. wikipedia.orgbiologyonline.com
Calcium Homeostasis : cGMP can regulate the flow of calcium ions into the cell by keeping cGMP-gated channels open. nih.govbiologyonline.com
The concentration and signaling of cGMP are tightly regulated by both its synthesis via guanylate cyclases and its degradation by PDEs. wikipedia.org
Contribution of Guanine to Cellular Homeostasis and Nucleotide Pool Maintenance
The proper regulation of the guanine nucleotide pool is fundamental for cellular homeostasis, impacting everything from DNA and RNA synthesis to cell proliferation and energy metabolism. ontosight.aiontosight.ainih.gov Cells maintain this balance through a combination of de novo synthesis and salvage pathways. nih.govresearchgate.net The salvage pathway recycles nucleobases like guanine from the degradation of nucleic acids, which is a more energy-efficient process than de novo synthesis. researchgate.net
Guanine, formed in the extracellular fluid, can be transported back into cells and recycled to reconstitute the intracellular nucleotide pool. researchgate.net Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key to this process, converting guanine back into guanosine monophosphate (GMP). nih.gov This GMP can then be phosphorylated to GDP and GTP. researchgate.net
An imbalance in the guanine nucleotide pool can have significant consequences. For instance, an excess of guanine can lead to a decrease in the intracellular levels of adenylate nucleotides (ATP, ADP, AMP), disrupting the relative purine balance. nih.gov Such an imbalance can inhibit cell proliferation by impairing S-phase progression in the cell cycle. nih.gov Conversely, a defect in guanine nucleotide biosynthesis can reduce the rate of general protein synthesis. nih.gov Therefore, the tight regulation of guanine metabolism is essential for maintaining the nucleotide pools required for normal cellular function and proliferation. ontosight.aiontosight.ai
Neuromodulatory Effects of Guanine-Based Purines
Beyond their intracellular metabolic and signaling roles, guanine-based purines (GBPs), including guanine and its nucleoside derivative guanosine, have been recognized as important extracellular signaling molecules in the central nervous system (CNS). frontiersin.orgnih.govnih.gov A guanine-based purinergic system has been proposed to exert significant neuromodulatory effects. frontiersin.orgnih.gov
Extracellular guanine and guanosine can influence a variety of neural functions:
Neuroprotection and Neurotrophism : Guanosine has demonstrated neuroprotective effects in various models of neuronal injury, such as ischemia and neurodegenerative diseases. nih.govbohrium.com It can reduce neuronal cell death and promote the survival and differentiation of neural cells, including stimulating neurite outgrowth. frontiersin.orgfrontiersin.org These effects are attributed to its ability to modulate glutamatergic transport, inhibit oxidative stress, and reduce inflammation. nih.gov
Modulation of Neurotransmitter Systems : GBPs can interact with the glutamatergic system. nih.govnih.gov For example, guanosine can increase the activity of excitatory amino acid transporters, which helps to reduce extracellular glutamate (B1630785) levels and protect against excitotoxicity. nih.gov
Behavioral Effects : Studies in animal models have shown that GBPs can reduce seizures, alleviate pain, and stabilize mood. nih.govbohrium.com
While the function of GBPs is often linked to the intracellular modulation of G-proteins, their extracellular effects suggest the existence of specific cell surface receptors, though these have yet to be definitively identified. nih.govnih.govfrontiersin.org The neuromodulatory actions of guanine-based purines highlight their potential as therapeutic agents for various neurological disorders. nih.govfrontiersin.org
Oxidative Damage and Repair Mechanisms Involving Guanine
Susceptibility of Guanine (B1146940) to One-Electron Oxidation in Nucleic Acids
Guanine is the most easily oxidized base within nucleic acids. mdpi.com This heightened susceptibility is attributed to it possessing the lowest one-electron oxidation potential compared to adenine (B156593), cytosine, and thymine (B56734). etsu.eduwikipedia.org Consequently, when DNA is subjected to one-electron oxidants or ionizing radiation, the resulting electron "hole" (radical cation) tends to migrate and localize at guanine sites. mdpi.comacs.org
The ionization potential of guanine, and thus its susceptibility to oxidation, is further influenced by its sequence context. Guanine bases located in sequences with consecutive guanines, such as 5'-GG-3' or 5'-GGG-3', are more readily oxidized than a single guanine flanked by other bases. etsu.eduacs.orgnih.gov This is because the positive charge of the radical cation can be delocalized over the adjacent guanine bases, stabilizing the oxidized state. acs.org While various factors influence the precise site of oxidation, the 5'-G in a GG sequence is often preferentially damaged. acs.org
Table 1: One-Electron Reduction Potentials of DNA Nucleosides
| Nucleoside | Reduction Potential (V vs. NHE) |
|---|---|
| Guanosine (B1672433) | 1.29 wikipedia.orgacs.org |
| Adenosine (B11128) | 1.42 wikipedia.org |
| Deoxycytidine | ~1.6 acs.org |
| Thymidine (B127349) | ~1.7 acs.org |
Characterization of Guanine Oxidation Products
The initial product of one-electron oxidation of guanine is the guanine radical cation (G•+). mdpi.comnih.gov This highly reactive intermediate can undergo several subsequent reactions, primarily hydration or deprotonation, leading to a variety of stable and mutagenic lesion products. nih.govresearchgate.net The specific pathway taken is heavily influenced by the local environment and the structure of the DNA. nih.govnih.gov
8-Oxo-7,8-dihydroguanine (commonly known as 8-oxoG) is one of the most abundant and extensively studied products of guanine oxidation. wikipedia.orgresearchgate.net Its formation is a result of the hydration of the guanine radical cation (G•+). nih.govnih.gov This pathway involves the addition of a water molecule to the C8 position of the guanine, followed by a one-electron reduction and protonation to yield 8-oxoG. nih.govnih.gov Due to its prevalence and established mutagenic potential, 8-oxoG is frequently used as a biomarker for oxidative DNA damage. nih.gov
Further oxidation of the guanine base can lead to the formation of more complex lesions, including 2,2,4-Triamino-5(2H)-oxazolone (Oz). etsu.eduresearchgate.net Oz is a significant product that can be formed from both guanine and its primary oxidation product, 8-oxoG, under various oxidative conditions. researchgate.net The formation pathway involves the breakdown of the purine (B94841) ring structure. Studies have shown that Oz is a highly mutagenic lesion, often acting as a block to DNA replication, although some specialized DNA polymerases can bypass it, frequently by incorporating another guanine opposite the lesion. researchgate.net
In addition to 8-oxoG and Oz, one-electron oxidation of guanine yields other important lesions, including imidazolone (B8795221) and hydantoin (B18101) derivatives. 2,5-Diamino-4H-imidazol-4-one (Iz) is a key product, particularly in single-stranded DNA. nih.gov The pathway to Iz can involve the unstable intermediate Oz, which undergoes further reactions. etsu.edu
Other notable oxidation products include guanidinohydantoin (B12948520) (Gh) and spiroiminodihydantoin (Sp). etsu.edunih.govresearchgate.net These lesions represent further stages of guanine oxidation, often involving multiple electron-oxidation steps. nih.gov The formation of these diverse products highlights the complex chemical fate of the initial guanine radical cation.
The secondary structure of DNA plays a critical role in determining the fate of the guanine radical cation and, consequently, the distribution of final oxidation products. nih.gov The two primary competing reaction pathways for G•+ are hydration (leading to 8-oxoG) and deprotonation (leading to a neutral guanyl radical, G(-H)•, which can then form other products like Iz). mdpi.comnih.gov
Single-Stranded DNA (ssDNA): In the flexible environment of ssDNA, the deprotonation pathway is favored. This leads to the formation of the neutral guanine radical, which is a precursor to lesions like Iz, making it a major product in this context. nih.govnih.gov
Guanine Quadruplex (G-quadruplex): These four-stranded structures are formed in guanine-rich sequences, such as those found in telomeres. nih.govacs.org Oxidation within G-quadruplexes shows distinct patterns. The 3'-guanine in a G-tract is often the most susceptible to oxidation. nih.gov The unique stacked arrangement of guanine tetrads in the quadruplex structure favors the formation of 8-oxoG and dehydroguanidinohydantoin (Ghox), while the yield of Iz is significantly reduced compared to ssDNA. nih.gov
Table 2: Influence of DNA Structure on Major Guanine Oxidation Products
| DNA Structure | Predominant Reaction Pathway | Major Oxidation Products |
|---|---|---|
| Single-Stranded (ssDNA) | Deprotonation nih.gov | 2,5-Diamino-4H-imidazol-4-one (Iz) nih.gov |
| Double-Stranded (dsDNA) | Hydration & Deprotonation nih.gov | 8-oxoG, Iz, Guanidinohydantoin (Gh), Spiroiminodihydantoin (Sp) nih.gov |
| G-Quadruplex | Hydration nih.gov | 8-oxoG, Dehydroguanidinohydantoin (Ghox) nih.gov |
Mechanisms of Mutagenesis Induced by Oxidized Guanine Species
Oxidized guanine lesions are particularly insidious because they are not only cytotoxic, capable of blocking DNA replication, but are also highly mutagenic if bypassed by the replication machinery. etsu.edunih.gov The altered chemical structure of these damaged bases disrupts the normal Watson-Crick base pairing rules.
The most well-characterized mutagenic mechanism involves 8-oxoG. During DNA replication, 8-oxoG can adopt a syn conformation that allows it to form a Hoogsteen base pair with adenine. nih.gov If a DNA polymerase incorporates adenine opposite 8-oxoG, a subsequent round of replication will result in the original G:C base pair being permanently converted to a T:A pair. This specific G:C → T:A transversion is a hallmark mutation of oxidative DNA damage. etsu.eduresearchgate.netnih.gov
Other lesions induce different mutational outcomes. For instance, both Oz and Iz can lead to G:C → C:G transversions, where a guanine is incorrectly inserted opposite the damaged base. etsu.eduresearchgate.net These lesions can also act as potent blocks to DNA polymerases, which if not repaired can lead to stalled replication forks and chromosomal instability. researchgate.net
Enzymatic Repair Pathways for Guanine Oxidation Lesions in DNA
To counteract the deleterious effects of guanine oxidation, cells have evolved sophisticated DNA repair mechanisms. The primary pathway for the removal of 8-oxoG and other oxidized bases is the Base Excision Repair (BER) pathway.
The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In humans, the primary glycosylase for removing 8-oxoG is 8-oxoguanine DNA glycosylase (OGG1). OGG1 cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. Following the removal of the damaged base, an AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the AP site. DNA polymerase β then fills the gap with the correct nucleotide (cytosine in the case of an 8-oxoG:C pair), and the final nick in the DNA backbone is sealed by DNA ligase III.
In addition to the BER pathway, the nucleotide excision repair (NER) pathway can also recognize and repair bulky lesions, which can include some forms of oxidized guanine. The mismatch repair (MMR) system can also play a role by correcting mispairs that arise during replication, such as an 8-oxoG:A pair.
Table 3: Key Enzymes in the Base Excision Repair of 8-oxoG
| Enzyme | Function |
| 8-oxoguanine DNA glycosylase (OGG1) | Recognizes and removes 8-oxoG from DNA. |
| AP endonuclease (APE1) | Cleaves the DNA backbone at the resulting AP site. |
| DNA polymerase β | Inserts the correct nucleotide into the gap. |
| DNA ligase III | Seals the final nick in the DNA strand. |
Tautomeric Equilibrium and Conformational Studies of Guanine
Identification and Characterization of Guanine (B1146940) Tautomeric Forms
Guanine can theoretically exist in numerous tautomeric forms, but only a few are energetically favorable enough to be relevant under biological conditions. acs.org These forms are primarily categorized as amino-oxo, amino-hydroxy, imino-oxo, and imino-hydroxy, based on the protonation state of the exocyclic amine and carbonyl groups. acs.org The biologically canonical form is the N9-H, N1-H amino-oxo tautomer, which is overwhelmingly predominant in physiological conditions and essential for forming the correct Watson-Crick base pair with cytosine. nih.govacs.orgmdpi.com
Experimental and theoretical studies have successfully identified several guanine tautomers. In the gas phase, where the molecule is isolated from solvent effects, at least four low-energy tautomers have been detected using techniques like core-level photoemission and near-edge X-ray absorption spectroscopy, combined with high-level ab initio calculations. acs.orgcuni.czresearchgate.net These include two amino-oxo forms (the canonical N9-H and the N7-H tautomer) and two corresponding amino-hydroxy (enol) forms. acs.org The N7-H amino-oxo tautomer is often found to be the most stable form in the isolated, gas-phase state. cuni.cz
Spectroscopic methods, such as IR-UV double resonance spectroscopy, have been instrumental in differentiating these forms. acs.org For instance, the presence or absence of O-H and N-H₂ stretching modes can distinguish between the amino-oxo and amino-hydroxy tautomers. acs.org However, distinguishing between the N7-H and N9-H tautomers using IR spectroscopy alone is challenging due to the similarity of their vibrational frequencies. acs.org Despite numerous experimental efforts, there is no definitive evidence for the existence of a rare tautomer of 9-substituted guanine (the form found in nucleic acids) in a solution state, highlighting the remarkable stability of the canonical form. nih.govmdpi.com
| Tautomer Name | Proton Positions | Functional Groups | Typical Environment of Detection |
|---|---|---|---|
| Canonical (Keto) | N9-H, N1-H | Amino, Oxo | Physiological conditions, DNA/RNA |
| N7-H Keto | N7-H, N1-H | Amino, Oxo | Gas phase (most stable), Solution (minor) |
| Enol | N9-H, O6-H | Amino, Hydroxy | Gas phase, Mispairing contexts |
| Imino | N1-H, N2-H | Imino, Oxo | Theoretically predicted, high energy |
Theoretical and Experimental Investigations of Tautomer Stability
The relative stability of guanine tautomers is a subject of intense investigation, employing both sophisticated theoretical calculations and advanced experimental techniques. Computational quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (like MP2 and CCSD(T)), are used to predict the geometries and relative energies of different tautomers. acs.orgcuni.cz These studies consistently show that in the gas phase, the energy differences between the most stable tautomers are small. acs.org Theoretical calculations generally identify four low-energy tautomers: the amino-oxo forms with hydrogen on N7 or N9, and their corresponding amino-hydroxy (enol) counterparts. cuni.cz The imino tautomers are consistently shown to be energetically less favorable. cuni.cz
Experimental results from gas-phase studies align well with these theoretical predictions, confirming the presence of these four tautomeric forms. cuni.czresearchgate.net Core-level spectroscopy experiments, for example, have allowed for a quantitative determination of the oxo-to-hydroxy tautomer population ratio at specific temperatures, showing good agreement with theoretically calculated Boltzmann populations. acs.orgresearchgate.net
The surrounding environment plays a decisive role in determining the predominant tautomeric form of guanine. While multiple tautomers can coexist in the gas phase, the canonical amino-oxo form is strongly favored under physiological conditions, primarily due to interactions with the solvent (water) and the structural constraints of the DNA double helix. nih.govresearchgate.net
Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), show that the polarity of the solvent can significantly alter the relative stabilities of tautomers. researchgate.netnih.govacs.org Bulk water, for instance, has been surprisingly predicted to strongly favor certain rare tautomers that are highly unstable in the gas phase. cuni.cz This is because the hydration free energy can be much larger for these tautomers, compensating for their higher intrinsic energy. cuni.cz The interaction of guanine with water molecules through hydrogen bonds can alter the acid-base characteristics of its various sites, influencing the likelihood of proton migration.
Cations also influence tautomeric equilibrium. The binding of metal ions to different sites on the guanine molecule can stabilize specific tautomers. For example, theoretical studies have shown that the interaction of an aluminum cation (Al+) with the nitrogen atoms in the five-membered ring can stabilize a tautomer that is otherwise considered rare. cuni.cz
| Environment | Most Stable Tautomer(s) | Key Influencing Factors | Reference |
|---|---|---|---|
| Gas Phase | N7-H amino-oxo | Intrinsic molecular properties | cuni.cz |
| Aqueous Solution (DNA) | N9-H amino-oxo (Canonical) | Hydrogen bonding with water, base pairing | nih.govresearchgate.net |
| Non-polar Solvents | Equilibrium may shift, less stabilization of polar forms | Lower dielectric constant | nih.govacs.org |
| Presence of Cations | Depends on cation and binding site | Electrostatic interactions, coordination | cuni.cz |
The transformation from one tautomer to another involves the migration of a proton, a process known as prototropic rearrangement. Understanding the pathways and energy barriers for this migration is key to predicting the likelihood and rate of tautomerization. These pathways can involve either intramolecular proton transfer or be mediated by surrounding molecules, such as water.
Theoretical studies using methods like DFT have been employed to map the reaction pathways and calculate the activation energies for interconversion. researchgate.net For the guanine-cytosine (G-C) base pair, double proton transfer is thought to occur via a sequential, step-like mechanism. nih.govresearchgate.net The energy barrier for this process is not static; it changes significantly with the separation of the DNA strands, for instance, during the unwinding process by a helicase. nih.gov As the strands unzip, the stability of the tautomeric state increases relative to the canonical state, which could effectively "trap" the tautomeric population. nih.gov
In solution, the interconversion is often facilitated by a "water bridge," where a water molecule acts as a shuttle for the proton, lowering the activation energy compared to a direct intramolecular jump. The specific mechanism and its favorability depend on the starting and ending sites of the proton, with some pathways having lower activation energies and thus being more feasible.
Implications of Guanine Tautomerism for DNA/RNA Recognition and Point Mutations
The remarkable stability of the canonical guanine tautomer is a cornerstone of the high fidelity of genetic information storage and transfer. nih.govmdpi.com The specific hydrogen-bonding pattern of the canonical form (donor-donor-acceptor) is precisely complementary to that of cytosine, ensuring correct base pairing during DNA replication and transcription. nih.govnih.gov
However, if guanine transiently shifts to a rare tautomeric form, its hydrogen-bonding pattern is altered. For example, the enol tautomer of guanine can form a stable base pair with thymine (B56734), which is structurally similar to a standard Watson-Crick pair. stackexchange.comyoutube.com If such a tautomeric shift occurs on the template strand just as the replication machinery is passing, an incorrect nucleotide (thymine instead of cytosine) can be incorporated into the new DNA strand. nih.govyoutube.com When the DNA replicates again, this misincorporated thymine will pair with adenine (B156593), completing a T-A for C-G transition, a type of point mutation. youtube.com
In the context of RNA, the potential for nucleobases to adopt minor tautomeric forms has been suggested to be important for the catalytic activity of ribozymes and the recognition of ligands by riboswitches. nih.govnih.gov
Synthetic Methodologies for Guanine and Its Derivatives
Strategies for O6-Substituted Guanine (B1146940) Derivative Synthesis
The O6 position of guanine is a critical site for modification, often influencing the compound's biological activity. The synthesis of O6-substituted guanine derivatives typically involves the use of a precursor where the 6-position has a good leaving group, such as a chlorine atom. benthamdirect.comresearchgate.net
A common strategy begins with the chlorination of a protected guanine derivative. For example, commercially available guanine can be acetylated to form 2,9-diacetylguanine. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often using a phase transfer catalyst such as PEG-2000 to improve yields, to produce 2-amino-6-chloropurine (B14584). researchgate.net The resulting 6-chloro derivative serves as a versatile intermediate. Subsequent reaction with various sodium alkoxides in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) allows for the introduction of a wide range of alkyl groups at the O6 position. researchgate.net
Another approach utilizes O6-(benzotriazol-1-yl) derivatives as stable and easily handleable intermediates. Protected guanosine (B1672433) or 2'-deoxyguanosine (B1662781) can be converted to these derivatives in a single step using BOP reagent and DBU. These intermediates then readily react with various nucleophiles to yield the desired C-6 modified analogues. rsc.org Researchers have also developed methods starting from 2-amino-N,N,N-trimethyl-1H-purin-6-amonium chloride, which possesses a better leaving group than the more commonly used 2-amino-6-chloroguanine, for the synthesis of specific derivatives like 6-(2-Chloro-pyridin-4-ylmethoxy)-9H-purin-2-ylamine. uni-mainz.de These synthetic routes provide access to diverse O6-substituted guanines, including those with alkyl, aryl, and heteroaryl substituents. benthamdirect.com
Table 1: Synthesis of O6-Alkylguanine Derivatives via Alkoxylation of 2-amino-6-chloropurine researchgate.net
| Alcohol (R-OH) | Product (O6-Alkylguanine) |
|---|---|
| Methanol | O6-Methylguanine |
| Ethanol | O6-Ethylguanine |
| Propanol | O6-Propylguanine |
| Isopropanol | O6-Isopropylguanine |
| Butanol | O6-Butylguanine |
This table illustrates the versatility of the alkoxylation reaction with various simple alcohols.
Regioselective N-Alkylation of Guanine and its Analogues
Guanine possesses several nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2), making regioselective alkylation a significant synthetic challenge. The outcome of alkylation reactions is highly dependent on the reaction conditions, the nature of the alkylating agent, and the protecting groups used.
The N7 and N9 positions are the most common sites for alkylation. Direct alkylation of guanine often leads to a mixture of N7 and N9 isomers, with the ratio influenced by steric and electronic factors. mdpi.com For instance, using a bulky substituent at the C6 position, such as a diphenylcarbamoyl group, can sterically hinder the N7 position, thereby favoring N9 alkylation. mdpi.com However, studies have shown that even with such modifications, regioselectivity can be poor. mdpi.com
To achieve higher regioselectivity, specific synthetic strategies have been developed. For example, silylated guanine derivatives have been shown to react with 2-acetoxytetrahydrofurans to give selective N9 alkylation. researchgate.net Another method involves the reaction of N2-acetyl-9- or -7-benzylated guanines with alkylating agents to form guaninium salts, which can then be converted to the desired N7- or N9-isomers with high selectivity. researchgate.net For N1-alkylation, protection of the N2 position with a dimethylformamidine group has been shown to direct alkylating agents to the N1 position. tandfonline.com
Table 2: Regioselectivity in N-Alkylation of 2-amino-6-chloropurine (1a) mdpi.com
| Alkylating Agent | Conditions | N9:N7 Ratio |
|---|---|---|
| Benzyl bromide | K₂CO₃, DMF | 1:1.1 |
| 2-Bromopropane | K₂CO₃, DMF | 1:0.6 |
| Iodomethane | K₂CO₃, DMF | 1:0.8 |
| 3-Bromocyclopentene | K₂CO₃, DMF | 1:0.7 |
This table summarizes the observed regioselectivity for the alkylation of a common guanine precursor under specific conditions, highlighting the formation of isomer mixtures.
Synthesis of Modified Guanosine Derivatives
Guanosine, the ribonucleoside of guanine, is a frequent target for modification, both on the purine (B94841) base and the ribose sugar, to generate analogues with diverse biological functions.
Modifications at the C8 position of the guanine base are common. A versatile starting material for these syntheses is 8-bromoguanosine (B14676). niscpr.res.innih.gov This compound can be prepared and subsequently reacted with various nucleophiles, such as amines and amino acids, to introduce a wide range of substituents at the C8 position. niscpr.res.inniscpr.res.in For example, 8-bromoguanosine reacts with diphenylamine (B1679370) in DMF to yield 8-diphenylaminoguanosine, and with glycine (B1666218) in the presence of potassium carbonate to form 8-carboxymethylaminoguanosine. niscpr.res.in
Modifications to the exocyclic N2 amine are also synthetically important. An efficient method involves the condensation of a guanosine nucleotide with an aldehyde, followed by reduction with sodium cyanoborohydride, to yield N2-modified derivatives. nih.govtandfonline.comtandfonline.com
Sugar modifications are crucial for developing antiviral and other therapeutic agents. du.ac.bdmdpi.comacs.org A variety of 2',3'- and 2',4'-substituted guanosine nucleotide analogues have been synthesized and evaluated for their biological activities. nih.govacs.org These syntheses often involve multi-step procedures starting from α-D-glucose or other sugar precursors to build the desired modified ribose ring before coupling it to the guanine base. mdpi.com
Preparation of Lipophilic Guanine Derivatives for Membrane Interactions
To study the interaction of guanine with biological membranes, it is often necessary to increase its lipophilicity (fat-solubility). This is typically achieved by attaching long alkyl chains to the guanine scaffold. acs.orgnih.govresearchgate.net
A common strategy is to functionalize the N9 position of guanine with a lipophilic anchor. acs.orgnih.govresearchgate.net Synthetic routes have been developed to attach C10 carbon chains via different linker chemistries, such as ethers, amides, or triazoles. acs.org The synthesis often employs Mitsunobu conditions for the N9-alkylation of a protected guanine derivative with a long-chain alcohol. acs.org For example, 2-N-acetyl-6-O-diphenylcarbamoyl guanine is a useful protected intermediate for such reactions. acs.org
The choice of the linker and the alkyl chain length significantly influences how the derivative incorporates into and interacts with lipid bilayers. nih.gov Studies have shown that ether- and triazole-linked anchors can lead to a higher degree of incorporation into fatty acid vesicle membranes compared to simple alkyl chains. nih.govresearchgate.net These lipophilic derivatives are crucial tools for investigating molecular recognition at membrane surfaces and for the bottom-up construction of functional soft-matter structures. nih.gov
Table 3: Membrane Incorporation of N9-Lipophilic Guanine Derivatives acs.org
| Derivative Linker Chemistry | Relative Bilayer Incorporation |
|---|---|
| Ether | Highest |
| Triazole | High |
| Amide | Lower |
This table ranks the effectiveness of different linker types in anchoring guanine to a decanoic acid bilayer.
Formation of Inorganic Guanine Complexes and Coordination Chemistry
Guanine and its derivatives are excellent ligands for metal ions due to the presence of multiple potential coordination sites, including the N7, N1, and O6 atoms of the purine ring, as well as the exocyclic N2 amine. mdpi.comlibretexts.orgresearchgate.net The coordination chemistry of guanine with transition metals like platinum, ruthenium, palladium, and cobalt is of particular interest due to the role of such complexes in anticancer therapy and catalysis. mdpi.comrsc.orgnih.govrsc.org
The N7 atom is the most common and kinetically favored binding site for many metal ions, including platinum and ruthenium complexes. mdpi.comlibretexts.orgnih.govacs.org This preference is particularly pronounced in DNA, where the N9 position is occupied by the glycosidic bond. mdpi.com The coordination of a metal to N7 can position other ligands on the metal for secondary interactions, such as hydrogen bonding with the O6 oxygen. libretexts.org
While N7 is the primary binding site, other coordination modes are possible. Bidentate chelation involving both N7 and O6 has been proposed and studied computationally for platinum complexes. nih.gov Some studies have also demonstrated that N9 can be a primary binding site for metals. mdpi.com The specific metal ion, its oxidation state, and the co-ligands present all influence the resulting coordination geometry and the stability of the complex. cuni.cznih.govnih.gov For example, ruthenium(II) arene complexes show a high selectivity for the N7 of guanine over other nucleobases, a selectivity driven by hydrogen bonding between the complex's ethylenediamine (B42938) ligand and the O6 carbonyl of guanine. nih.govacs.org The formation of these metal-guanine adducts is a key mechanism in the activity of many metal-based drugs. mdpi.comnih.gov
Table 4: Common Metal Coordination Sites on Guanine
| Metal Complex Type | Primary Coordination Site(s) | Reference(s) |
|---|---|---|
| Platinum(II) Complexes (e.g., Cisplatin) | N7 | mdpi.comlibretexts.orgnih.gov |
| Ruthenium(II) Arene Complexes | N7 | nih.govacs.org |
| Palladium(II) Complexes | N7 | mdpi.comlibretexts.org |
| Cobalt(III) Complexes | N7 | rsc.org |
| Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺) | Bidentate (N7, O6) | researchgate.net |
This table summarizes the preferential binding sites on the guanine molecule for various classes of metal ions.
Computational and Theoretical Investigations of Guanine
Density Functional Theory (DFT) and Ab Initio Approaches to Guanine (B1146940) Structure
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to study the electronic structure and properties of molecules like guanine from first principles.
Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potentials, Dipole Moments)
The electronic properties of guanine are central to its function in DNA and its susceptibility to damage. Computational studies have provided detailed information on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and dipole moment.
The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and electronic excitation properties. For guanine, the HOMO-LUMO gap is calculated to be relatively low compared to other DNA bases, suggesting it is more easily oxidized. scitepress.org Studies using DFT have shown that the HOMO-LUMO gap for a guanine nucleobase is lower than that of a guanine nucleotide, indicating that the sugar-phosphate group influences this property. scitepress.org For instance, one study calculated the HOMO-LUMO gap of a 12mer single-strand guanine oligomer to be 3.31 eV. acs.org The distribution of the HOMO and LUMO is significantly delocalized across the guanine structure. acs.orgresearchgate.net
Guanine has the lowest vertical ionization energy (VIE) among the DNA nucleobases, making it the most susceptible to oxidative damage. nih.gov The ionization potential is significantly influenced by its environment, including interactions with neighboring bases. nih.govacs.org Theoretical calculations have shown that the presence of adjacent guanine bases lowers the ionization potential, a phenomenon attributed to the delocalization of the positive charge created upon ionization. nih.govacs.org The ionization energies are strongly affected by the environment, such as solvation and the characteristics of nearby nucleobases. nih.gov
Guanine is a polar molecule, and its dipole moment plays a crucial role in its interactions with other molecules, including water and metal ions. scitepress.org The calculated dipole moment of guanine is larger than that of adenine (B156593) and is oriented from the N7-N3 direction. researchgate.net The magnitude of the dipole moment can vary depending on the tautomeric form of guanine and its environment. researchgate.netresearchgate.net For example, the N7 protonated tautomer of guanine has a significantly larger dipole moment than the canonical form. researchgate.net The orientation of the dipole moment can influence the binding of metal ions and the interaction with surfaces like graphene. researchgate.netrsc.org
| Property | Value | Method/Level of Theory | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (12mer ssG oligomer) | 3.31 eV | B3LYP/6-31G | acs.org |
| Adiabatic Ionization Energy (gas phase) | 7.65 eV | B3LYP/6-311++G(2d,2p) | nih.gov |
| Dipole Moment (gas phase) | 6.98 D | B3LYP/6-311CCG(2df,2pd)//B3PW91/6-31G(d,p) | researchgate.net |
| Dipole Moment (N7 protonated tautomer) | 9.16 D | B3LYP/6-311CCG(2df,2pd)//B3PW91/6-31G(d,p) | researchgate.net |
Planar Structures and Effects of Substituents
Guanine is a planar molecule, a characteristic that is crucial for the stacking interactions within the DNA double helix. wikipedia.org DFT calculations have confirmed that the planar structure of the guanine base is maintained even after the attachment of substituents like a methyl group or a sugar-phosphate group. scitepress.org The planarity of the pyrimidine-imidazole ring system is a consistent feature in optimized geometries. acs.org
The introduction of substituents to the guanine ring can significantly alter its electronic and structural properties. Electron-withdrawing groups tend to stabilize the guanine-cytosine base pair more than electron-donating groups. The position of the substituent also matters; for instance, substituents at the C8 position have a more pronounced effect on the electronic structure than those at the C2 or N9 positions. acs.org The presence of an amino group, as in guanine, enhances the substituent effect compared to the parent purine (B94841) molecule. acs.org Substitution can also influence the stability of the glycosidic bond and the tautomeric preferences of guanine. acs.orgnih.gov For example, replacing the O6 of guanine with sulfur (6-thioguanine) has been shown to destabilize DNA structures and alter helical parameters. nih.gov
Molecular Dynamics Simulations in Guanine Research
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. In guanine research, MD simulations provide valuable insights into the conformational dynamics, stability, and interactions of guanine-containing structures like G-quadruplexes. acs.orgnih.govnih.gov These simulations can be performed with explicit solvent and ions, offering a realistic representation of the cellular environment. nih.govnih.gov
MD simulations have been instrumental in understanding the complex conformational landscape of G-quadruplexes, revealing multiple stable states and dynamic rearrangements of the loops connecting the guanine tetrads. acs.orgnih.gov These simulations have highlighted the crucial role of monovalent cations, such as K+ and Na+, in stabilizing the G-quadruplex structure by residing in the central channel. nih.govacs.org Simulations without these central ions show a destabilization of the G-DNA structure. acs.org The use of polarizable force fields, such as AMOEBA, has further enhanced the accuracy of these simulations by explicitly accounting for electronic polarization effects. acs.org
Theoretical Modeling of Guanine Interactions with Metal Ions and Other Biomolecules
Theoretical models are crucial for understanding how guanine interacts with metal ions and other biomolecules, which is fundamental to many biological processes and the mechanism of certain drugs.
Guanine possesses multiple sites for metal ion coordination, with the N7 and O6 atoms being the most prominent. cuni.czcuni.cz Theoretical calculations have shown that different metal ions have varying affinities for these sites. For instance, early transition metals show a preference for the O6 position, while later transition metals prefer the N7 site. researchgate.net The binding of metal ions can be direct (inner-shell) or mediated by water molecules (outer-shell). cuni.cz The interaction with metal ions is not only dependent on the ion itself but also on the ligands attached to it. researchgate.net These interactions can significantly impact the structure and stability of DNA. For example, the binding of Cu(II) between guanine bases can lead to a loosening of the DNA structure. nih.gov
The interaction of guanine with other biomolecules, particularly its complementary base cytosine, is the cornerstone of the DNA double helix. Theoretical studies have extensively investigated the hydrogen bonding between guanine and cytosine. researchgate.netacs.org These models have also explored how modifications to guanine or the binding of other molecules, such as metal complexes, can affect this base pairing. researchgate.net For instance, metallation at the O6 position of guanine can significantly weaken the pairing energy with cytosine. researchgate.net Theoretical models have also been used to study the interactions of guanine with amino acid residues in proteins, which is essential for understanding DNA-protein recognition.
Free Energy Profiles and Kinetic Parameters of Guanine-Related Reactions
Computational methods can be used to calculate the free energy profiles and kinetic parameters of chemical reactions involving guanine. This provides a quantitative understanding of reaction mechanisms and rates.
Multiscale simulations, combining quantum mechanics and molecular mechanics (QM/MM), have been used to investigate the free energy barriers of damaging reactions like the methylation and hydroxylation of guanine within a DNA duplex. rsc.org These studies have revealed that such reactions can have low or even non-existent activation barriers, highlighting the vulnerability of guanine to oxidative damage. rsc.org The choice of the DFT functional in these calculations can significantly impact the predicted barrier heights. rsc.orgnih.gov
Free energy simulations have also been employed to study the stability of guanine tetrads by calculating the free energy profile along a reaction coordinate that represents the dissociation of the tetrad. oup.com Similarly, the free energy of activation for the attack of platinum-based anticancer drugs on guanine has been calculated, providing insights into their mechanism of action. researchgate.net These calculations can help rationalize the cytotoxicity of different platinum complexes. researchgate.net Furthermore, ab initio kinetic simulations have been developed to predict the tautomerization rates of guanine under different conditions, considering both monomolecular and bimolecular pathways. nih.gov
| Reaction | System | Calculated Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Hydroxylation at C8 | Guanine in B-DNA | ~4 | M06-2X and LC-BLYP DFT/MM-MD | rsc.org |
| Hydroxylation at C8 | Guanine in B-DNA | Barrier-less | B3LYP DFT/MM-MD | rsc.org |
| Guanine attack on [(PhPy)Pt(H2O)2]+ (cis) | Aqueous solvent | 6.4 | QM/MM | researchgate.net |
| Guanine attack on [(PhPy)Pt(H2O)2]+ (trans) | Aqueous solvent | 10.0 | QM/MM | researchgate.net |
Enzymatic Interactions and Regulatory Mechanisms Involving Guanine
Molecular Recognition and Binding of Guanine (B1146940) by Proteins
The specific recognition and binding of guanine by proteins are paramount for its diverse biological functions. This recognition is achieved through a combination of structural features and non-covalent interactions that allow proteins to distinguish guanine from other purines with high fidelity.
Structural Basis of Purine-Binding Protein Discrimination
Proteins have evolved sophisticated mechanisms to differentiate between guanine and adenine (B156593), the two purine (B94841) bases found in nucleic acids. This discrimination is often rooted in the specific hydrogen-bonding patterns presented by each purine. Guanine offers a distinct arrangement of hydrogen bond donors and acceptors (at positions N1, N2, and O6) compared to adenine. mdpi.com For instance, in some RNA switches, known as riboswitches, the binding pocket is structured to form a Watson-Crick base pair with the ligand. Guanine-sensing riboswitches contain a cytosine at a key position (C74) that forms a stable Watson-Crick pair with the bound guanine. nih.gov In contrast, adenine-sensing riboswitches have a uridine (B1682114) at the equivalent position, which pairs with adenine. nih.gov
The structural diversity of proteins that bind these purines also reflects their functional variety. Adenine-binding proteins are structurally more diverse and are involved in a wider range of cellular functions compared to guanine-binding proteins. oup.com The binding sites for these purines are often highly buried within the protein structure, utilizing the purine ring as an anchor to which other parts of the ligand, like phosphate (B84403) groups, are attached. oup.com
Hydrogen Bonding and Hydrophobic Contacts in Guanine-Protein Complexes
The stability and specificity of guanine-protein interactions are governed by a network of hydrogen bonds and hydrophobic contacts. Guanine's molecular structure allows for up to six hydrogen bonds, with donors at the N1 and N2 positions and acceptors at the N3, O6, and N7 positions. mdpi.com These hydrogen bonds, particularly those involving the N2 and O6 atoms, are crucial for distinguishing guanine from adenine. mdpi.com
Functional Characterization of Guanine-Metabolizing Enzymes
Several enzymes are dedicated to the metabolism of guanine, playing crucial roles in the purine salvage pathway and maintaining the balance of nucleotide pools within the cell.
Guanine Deaminase (GDA) Activity and Specificity
Guanine deaminase (GDA), a hydrolytic enzyme, catalyzes the deamination of guanine to form xanthine (B1682287) and ammonia (B1221849). nih.govmdpi.comuniprot.org This reaction is a key step in the catabolism of purines. mdpi.com GDA exhibits a high degree of specificity for guanine. mac-mod.com The catalytic activity of GDA is dependent on factors such as pH and temperature, with optimal conditions varying between species. For example, the GDA from Kluyveromyces marxianus shows maximal activity at a pH of 6.5 and a temperature of 30°C. mdpi.com
The study of human GDA has been somewhat limited compared to other deaminases, but its importance in neuronal function and other physiological processes is increasingly recognized. nih.govmdpi.com Researchers have developed fluorescent analogs of guanine to monitor GDA activity in real-time, which facilitates the screening for inhibitors and the study of its enzymatic kinetics. nih.govnih.gov
| Enzyme | Source | Optimal pH | Optimal Temperature |
| Guanine Deaminase (KM-GD) | Kluyveromyces marxianus | 6.5 | 30°C |
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Mechanism
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. amc.nlwikipedia.org It catalyzes the conversion of guanine to guanosine (B1672433) monophosphate (GMP) and hypoxanthine (B114508) to inosine (B1671953) monophosphate (IMP). wikipedia.orgjetir.org This reaction involves the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base. wikipedia.org
The kinetic mechanism of human HGPRT is a sequential process where PRPP binds to the enzyme first, followed by the purine base. acs.org The chemical step of phosphoribosyl transfer is rapid, while the release of the product, particularly the nucleotide monophosphate, is the rate-limiting step. acs.orgrcsb.org The enzyme's preference for guanine over hypoxanthine as a substrate is attributed to the faster release of the product GMP compared to IMP. acs.org Deficiencies in HGPRT activity can lead to serious metabolic disorders like Lesch-Nyhan syndrome. amc.nlrcsb.org
| Enzyme | Substrates | Products |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Guanosine monophosphate (GMP), Pyrophosphate (PPi) |
| Hypoxanthine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Inosine monophosphate (IMP), Pyrophosphate (PPi) |
Purine Nucleoside Phosphorylase (PNP) Action
Purine nucleoside phosphorylase (PNP) is another key enzyme in purine metabolism. wikipedia.org It catalyzes the reversible phosphorolysis of purine nucleosides, such as guanosine and inosine, to their respective purine bases and (deoxy)ribose-1-phosphate. wikipedia.orgontosight.aiontosight.ai Specifically, PNP converts guanosine to guanine. taylorandfrancis.com
The action of PNP is crucial for the recycling of purine bases, which can then be re-utilized for nucleotide synthesis via the salvage pathway, for instance, by HGPRT. ontosight.aitaylorandfrancis.com PNP plays a significant role in the immune system, and its deficiency can lead to severe T-cell immunodeficiency. nih.gov The enzyme controls the levels of guanine nucleosides, which have been shown to have immunoregulatory properties. nih.gov
| Enzyme | Substrates | Products |
| Purine Nucleoside Phosphorylase (PNP) | Guanosine, Phosphate | Guanine, Ribose-1-phosphate |
| Deoxyguanosine, Phosphate | Guanine, Deoxyribose-1-phosphate | |
| Inosine, Phosphate | Hypoxanthine, Ribose-1-phosphate | |
| Deoxyinosine, Phosphate | Hypoxanthine, Deoxyribose-1-phosphate |
Inosine Monophosphate Dehydrogenase (IMPDH) Role
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, acting as the gatekeeper for the synthesis of guanine nucleotides. nih.gov It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgbrandeis.edu This reaction is the first committed and rate-limiting step in the de novo biosynthesis pathway of guanine nucleotides, which are essential for a multitude of cellular processes. wikipedia.orgbrandeis.edupatsnap.com
The products of this pathway, guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), are indispensable building blocks for RNA and DNA synthesis, respectively. nih.govdrugbank.com Beyond their role in nucleic acid synthesis, guanine nucleotides are vital for signal transduction, energy transfer, and the synthesis of glycoproteins. wikipedia.org Given its central role, the activity of IMPDH is tightly regulated and is particularly elevated in rapidly proliferating cells, such as cancer cells and activated lymphocytes, to meet their high demand for guanine nucleotides. nih.govwikipedia.org
There are two primary isoforms of IMPDH in humans: Type I and Type II. nih.gov Type I is the "housekeeping" isoform, expressed constitutively in most normal cells. tandfonline.com In contrast, Type II is preferentially upregulated in neoplastic and rapidly dividing cells, making it an attractive target for chemotherapy and immunosuppression. nih.govtandfonline.com
The mechanism of IMPDH involves two main chemical transformations: a redox reaction that generates NADH and a covalent enzyme-XMP intermediate, followed by a hydrolysis step that releases XMP. nih.govwikipedia.org The enzyme's structure includes a catalytic domain and a regulatory domain known as the Bateman domain, which is involved in binding nucleic acids and may play a role in regulating adenine and guanine nucleotide pools. wikipedia.orgresearchgate.net
Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which has profound effects on cellular function. patsnap.com This makes IMPDH a significant target for various therapeutic agents. For example, Mycophenolic Acid (MPA), a non-competitive, reversible inhibitor of IMPDH, is a potent immunosuppressant used to prevent organ transplant rejection. drugbank.comwikipedia.org By blocking IMPDH, MPA selectively inhibits the proliferation of T and B lymphocytes, which are heavily dependent on the de novo purine synthesis pathway. drugbank.comwikipedia.org
| Feature | Description |
| Enzyme | Inosine 5'-monophosphate dehydrogenase (IMPDH) |
| Reaction | Inosine 5'-phosphate (IMP) + NAD+ + H₂O → Xanthosine 5'-phosphate (XMP) + NADH + H+ wikipedia.org |
| Significance | Rate-limiting step in de novo guanine nucleotide synthesis. nih.govbrandeis.edu |
| Isoforms | Type I (constitutive) and Type II (upregulated in proliferating cells). nih.govtandfonline.com |
| Cellular Roles of Products | DNA/RNA synthesis, signal transduction, energy transfer, glycoprotein (B1211001) synthesis. wikipedia.orgdrugbank.com |
| Clinical Relevance | Target for immunosuppressive, anticancer, and antiviral drugs. nih.govbrandeis.edu |
Enzymatic Incorporation of Guanine and its Analogues into Nucleic Acids
DNA and RNA polymerases are the enzymes responsible for synthesizing nucleic acid polymers by incorporating nucleotides. While these enzymes exhibit high fidelity, they can also incorporate nucleotide analogues, including those of guanine, into DNA and RNA. nih.gov This property is the basis for many antiviral and anticancer therapies. nih.govontosight.ai
Guanosine analogues are structurally similar to natural guanosine but contain modifications to the sugar or base moiety. nih.gov For these analogues to be incorporated into nucleic acids, they must first be converted into their triphosphate form within the cell. researchgate.net This phosphorylation is often carried out by cellular or viral kinases. researchgate.netnih.gov
Several clinically important antiviral drugs are guanosine analogues:
Acyclovir and Ganciclovir: These are used to treat herpesvirus infections. nih.gov Their therapeutic effect relies on selective phosphorylation by a virus-encoded thymidine (B127349) kinase (TK), making them much more potent in infected cells than in uninfected cells. researchgate.netnih.gov Once converted to their triphosphate forms, they are incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. nih.gov
Penciclovir: Another anti-herpesvirus agent that functions similarly to acyclovir. nih.gov
Entecavir: A guanosine analogue used in the treatment of Hepatitis B virus (HBV). scienceopen.com
The incorporation of these analogues can disrupt nucleic acid synthesis in several ways. It can cause chain termination, introduce mutations, or alter the structural and functional properties of the DNA or RNA molecule. The effectiveness of these analogues often depends on how efficiently they are phosphorylated by kinases and how well they are recognized as substrates by polymerases. nih.govnih.gov
Furthermore, research has explored the creation of entirely new, "unnatural" base pairs to expand the genetic alphabet. ffame.org For instance, isoguanine (B23775) (the base in the compound of interest for this article) and isocytosine (B10225) have been studied as a potential new base pair. ffame.orgacs.org Experiments have shown that DNA and RNA polymerases can incorporate these modified bases, demonstrating the flexibility of these enzymes and opening avenues for synthetic biology and the creation of novel biomaterials. ffame.org
| Guanosine Analogue | Therapeutic Use | Mechanism of Action |
| Acyclovir | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) nih.gov | Phosphorylated by viral TK; acts as a DNA chain terminator. nih.gov |
| Ganciclovir | Cytomegalovirus (CMV) nih.gov | Phosphorylated by viral kinases; inhibits viral DNA polymerase. nih.gov |
| Penciclovir | Herpes Simplex Virus (HSV) nih.gov | Phosphorylated by viral TK; inhibits viral DNA polymerase. nih.gov |
| Entecavir | Hepatitis B Virus (HBV) scienceopen.com | Competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. |
Effects of Guanine Nucleotide Synthesis Inhibition on Cellular Pathways
Inhibiting the synthesis of guanine nucleotides, primarily through the blockade of IMPDH, has wide-ranging consequences for cellular pathways, extending beyond the simple interruption of DNA and RNA synthesis. tandfonline.com The resulting depletion of the GTP and dGTP pools triggers a variety of cellular stress responses and can lead to cell cycle arrest, differentiation, or apoptosis (programmed cell death). patsnap.comnih.govnih.gov
Key cellular effects of guanine nucleotide synthesis inhibition include:
Cell Cycle Arrest: Lymphocytes are particularly sensitive to guanine nucleotide depletion because they lack robust salvage pathways and rely heavily on de novo synthesis for proliferation. drugbank.comwikipedia.org Inhibitors like mycophenolic acid (MPA) arrest the lymphocyte cell cycle at the G1/S interface. drugbank.com This cytostatic effect is the foundation of its use as an immunosuppressant. patsnap.com
Induction of Apoptosis: In many cancer cell lines, IMPDH inhibitors can induce apoptosis. nih.govnih.gov The depletion of GTP is thought to down-regulate the function of G-proteins, which are critical signaling molecules, thereby triggering apoptotic pathways. nih.gov
Disruption of RNA Synthesis and Nucleolar Stress: Guanine nucleotide depletion has been shown to cause a rapid and significant inhibition of ribosomal RNA (rRNA) synthesis. nih.gov This leads to the disruption of the nucleolus, a key site for ribosome biogenesis, and the translocation of nucleolar proteins to the nucleoplasm, which can trigger p53-dependent cell cycle arrest or apoptosis. nih.gov
Altered Gene Expression: The activity of IMPDH and the availability of GTP can influence the expression of important cellular genes, including oncogenes like c-myc and Ki-ras. nih.gov
Modulation of Ion Channel Activity: Studies in insulin-secreting cells have shown that depleting guanine nucleotides can lead to depolarization of the cell membrane and an increase in cytosolic free calcium levels, suggesting a role for these nucleotides in modulating ion channel activity. nih.gov
Anti-inflammatory Effects: Beyond its antiproliferative effects, MPA has been shown to inhibit the glycosylation of adhesion molecules, which reduces the recruitment of lymphocytes and monocytes to sites of inflammation. nih.gov It also depletes tetrahydrobiopterin, decreasing the production of the inflammatory mediator nitric oxide. nih.gov
The cellular response to guanine nucleotide depletion is complex and context-dependent, varying with cell type and the specific inhibitor used. However, the central theme is the disruption of essential processes that rely on a steady supply of GTP, leading to potent antiproliferative, immunosuppressive, and anti-inflammatory outcomes. nih.govpharmgkb.org
Advanced Analytical Techniques for Guanine Research
Chromatographic Methods for Guanine (B1146940) and Metabolite Separation
Chromatography is a cornerstone for the isolation and quantification of guanine, isoguanine (B23775), and their various metabolic products from complex biological matrices. The subtle structural differences between these purine (B94841) derivatives necessitate high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the simultaneous determination of guanine and its metabolites like xanthine (B1682287) and hypoxanthine (B114508). nih.govresearchgate.net This technique leverages the resolving power of reversed-phase chromatography to separate these polar compounds, which are then detected and quantified based on their characteristic UV absorbance, typically around 254-260 nm. researchgate.netornl.gov
The separation is achieved by carefully optimizing the mobile phase composition, which often consists of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The choice of column, typically a C18 or a specialized polar-modified column, is also critical for achieving baseline separation of these structurally similar analytes. ornl.govnih.gov For instance, a simple and rapid isocratic method was developed to separate guanine, hypoxanthine, and xanthine in under 5 minutes using a Spherisorb C18 column. nih.gov Another method successfully separated five nucleobases, including guanine, within one minute on a Coresep 100 mixed-mode column. nih.gov
Table 1: Exemplary HPLC-UV Conditions for Guanine and Metabolite Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |
|---|---|---|---|
| Column | ODS Hypersil | Spherisorb 5 C18 | Reversed-phase C18 |
| Mobile Phase | 50 mM Acetic Acid, 85 mM Ammonium Acetate, 1% Acetonitrile, 0.5% Methanol | 300 mM NaH₂PO₄ (pH 3.0), Methanol, Acetonitrile, Tetrahydrofuran (97.8:0.5:1.5:0.2) | 0.01 M Ammonium Phosphate, Methanol (9.5:0.5), pH 3.9 |
| Flow Rate | 0.5 mL/min | Not Specified | Not Specified |
| Detection | UV at 254 nm | Amperometric or UV | UV at 254 nm |
| Analytes | Guanine, Hypoxanthine, Xanthine | Guanine, Uric Acid, Hypoxanthine, Xanthine | Adenosine (B11128), Guanosine (B1672433), Hypoxanthine, Xanthine, Inosine (B1671953), Uric Acid |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Quantitative Analysis
For enhanced sensitivity and selectivity, particularly in complex biological samples like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC-MS/MS) have become indispensable. researchgate.netnih.gov These methods combine the separation power of HPLC with the precise mass detection of a mass spectrometer, allowing for the accurate quantification of purine metabolites, even at very low concentrations. nih.gov
In LC-MS/MS, a technique known as Multiple Reaction Monitoring (MRM) is often employed for quantification. This involves selecting a specific precursor ion (the ionized molecule of interest) and a characteristic fragment ion produced upon collision-induced dissociation (CID). This highly specific mass transition allows for the quantification of an analyte with minimal interference from the matrix. For example, a method for quantifying guanosine (the nucleoside of guanine) uses the precursor-to-product ion transition of m/z 284.1 → 152.1. researchgate.net Similarly, guanine itself can be quantified by monitoring transitions such as the loss of ammonia (B1221849) or other characteristic fragments. mdpi.com
Distinguishing between isomers like guanine and isoguanine, which have the same molecular weight, is a significant challenge. However, advanced MS techniques can provide a solution. The fragmentation patterns of the isomers upon CID can differ, allowing for their distinction. Furthermore, techniques like gas-phase hydrogen/deuterium (H/D) exchange reactions in a Fourier transform mass spectrometer have been successfully used to differentiate the seven isomers of methyl guanine based on their unique exchange rates and patterns, demonstrating the power of MS in isomer distinction. nih.gov
Table 2: LC-MS/MS Parameters for Purine Metabolite Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Guanosine | 284.1 | 152.1 | ESI+ | researchgate.net |
| Guanine | 152.1 | 110.0 (loss of HNCO) | ESI+ | mdpi.com |
| 8-oxo-Guanine | 168.0 | 140.0 (loss of CO) | ESI+ | mdpi.com |
| 8-oxodG | 284.1 | 168.1 | ESI+ | nih.gov |
| 8-oxoGuo | 300.1 | 168.1 | ESI+ | nih.gov |
Ion-Pair Reverse-Phase HPLC for Nucleotide Resolution
The analysis of charged species like guanine and isoguanine nucleotides (e.g., GMP, GDP, GTP) requires a specialized approach known as Ion-Pair Reverse-Phase HPLC. researchgate.netnih.gov Standard reverse-phase columns struggle to retain these highly polar, negatively charged molecules. Ion-pair chromatography overcomes this by adding a reagent to the mobile phase that contains a hydrophobic part and a charged part. researchgate.net This "ion-pairing" agent, such as tetrabutylammonium (B224687) hydrogen sulfate, interacts with the charged analyte and the hydrophobic stationary phase, effectively increasing the retention of the nucleotide on the column. researchgate.netyoutube.com
The separation is then achieved by running a gradient of an organic solvent, such as acetonitrile, which elutes the nucleotides based on the number of phosphate groups—for instance, GMP will elute before GDP, which elutes before GTP. researchgate.net The pH of the mobile phase is also a critical parameter, typically maintained between 6.0 and 8.0 to ensure the nucleotides are negatively charged and can interact with the ion-pairing agent. researchgate.net This technique has been successfully used to resolve, identify, and quantify complex mixtures of guanine nucleotides bound to proteins and in cell extracts. nih.govyoutube.com The use of elevated temperatures (e.g., >60 °C) can also be employed to disrupt secondary structures in nucleic acids, which can otherwise complicate separation. nist.gov
Spectroscopic Approaches for Structural Elucidation and Tautomerism
Spectroscopic methods provide invaluable information about the molecular structure, bonding, and the subtle equilibrium between different tautomeric forms of guanine and its analogs.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful gas-phase technique used to obtain vibrational spectra of isolated, mass-selected ions. This method is particularly well-suited for studying the tautomerism of molecules like guanine because different tautomers exhibit distinct infrared spectra. mdpi.com In an IRMPD experiment, ions are trapped in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, heats up, and eventually fragments. By monitoring the fragmentation as a function of the IR wavelength, a vibrational spectrum is constructed. mdpi.com
Studies on protonated guanine dimers and silver-complexed guanine have used IRMPD to identify the specific tautomers present in the gas phase. mdpi.com By comparing the experimental IRMPD spectra with spectra calculated using density functional theory (DFT) for various possible tautomers, researchers can pinpoint the exact structures formed. For example, in silver-guanine complexes, two different keto-amino (KA) tautomers, GKA(1,9) and GKA(1,7), were identified based on their unique vibrational bands. mdpi.com The C=O stretch, for instance, is a diagnostic band that appears at different frequencies for different tautomers, providing a clear signature for each form. This approach provides fundamental insights into the intrinsic stability and structure of these biologically important molecules, information that is crucial for understanding their behavior in more complex systems.
Table 3: Diagnostic IRMPD Vibrational Frequencies for Guanine Tautomers in a [GAgG]⁺ Complex
| Vibrational Mode | Frequency (cm⁻¹) in GKA(1,9) Isomer | Frequency (cm⁻¹) in GKA(1,7) Isomer | Reference |
|---|---|---|---|
| C=O Stretch | ~1681 | Not explicitly reported, but differs | mdpi.com |
| Diagnostic Band | 1675 | Not explicitly reported, but differs | mdpi.com |
Frequencies are based on theoretically calculated IR spectra used to interpret experimental IRMPD results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. researchgate.net It provides detailed information on atomic connectivity and spatial proximity, making it essential for studying the structure and tautomerism of guanine and isoguanine. nih.govresearchgate.net
Proton (¹H) NMR is particularly useful. The imino protons (e.g., N1-H) involved in hydrogen bonding have characteristic chemical shifts that are highly sensitive to their chemical environment. In guanine-containing structures like G-quadruplexes, these imino protons give rise to distinct signals in the 10.5-12 ppm region of the spectrum, which serves as a clear indicator of this specific structural formation.
The tautomeric state of guanine and its analogs can also be investigated using NMR. Different tautomers will have different patterns of protonation, leading to unique sets of chemical shifts and scalar couplings. Variable-temperature NMR studies on isocytosine (B10225), a structural fragment of guanine, have demonstrated how intermolecular interactions can stabilize rare tautomers, which can be unambiguously identified by the appearance of characteristic signals in the proton NMR spectrum. researchgate.net Furthermore, ¹⁵N NMR spectroscopy provides direct insight into the electronic structure of the nitrogen atoms within the purine ring. By using ¹⁵N-labeled compounds, researchers can study site-selective binding of metal ions or probe the changes in the nitrogen environment during tautomerization. For instance, the first direct observation of guanine tautomers by NMR was reported for N²-isobutyrylguanine, where two distinct tautomers were identified in solution. nih.gov
Table 4: Characteristic ¹H NMR Chemical Shift Ranges for Guanine Protons
| Proton | Typical Chemical Shift (ppm) | Structural Context | Reference |
|---|---|---|---|
| Imino H1 | 10.5 - 12.0 | Hoogsteen H-bonding in G-quadruplex | |
| Amino NH₂ | Variable (Broad) | Exocyclic amino group | researchgate.net |
| Aromatic H8 | ~7.5 - 8.2 | Purine ring proton |
Application of Guanine as an Internal Standard in DNA Modification Quantitation
The precise quantification of modifications to DNA bases is critical for understanding epigenetic regulation and the effects of DNA damage. A significant advancement in this area is the use of endogenous guanine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. rsc.orgrsc.orgnih.gov This approach offers a reliable and cost-effective alternative to traditional methods that require expensive, isotopically labeled internal standards. rsc.org
The principle behind this method lies in the constant molar ratio of a specific DNA modification to the total guanine content within a given DNA sample. By measuring the ratio of the modified base to guanine, a relative quantification can be achieved with high accuracy and precision. rsc.org This technique is particularly valuable for analyzing global changes in DNA modifications.
Detailed Research Findings:
A key application of using guanine as an internal standard is in the quantification of 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), two crucial epigenetic marks. rsc.orgrsc.org Research has demonstrated that a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using guanine as an internal standard can accurately quantify these modifications. In this method, DNA is first hydrolyzed to its constituent bases, which are then separated by chromatography and detected by mass spectrometry. rsc.orgrsc.org
The advantages of this approach are numerous. It eliminates the need for precise determination of the initial DNA concentration and the use of costly isotope-labeled standards, as guanine is inherently present in every DNA sample. rsc.org The relative quantification is not affected by sample dilution, and the same calibration curve can be used over an extended period, which streamlines high-throughput analysis. rsc.org
This methodology has been successfully validated with excellent accuracy and precision for quantifying 5hmC in the range of 0.005–0.5% and 5mC in the range of 1–15% of total cytosine. rsc.org The method is sensitive enough to detect low levels of modifications, with a limit of detection for 5hmC reported to be 1.43 fmol. rsc.org
Furthermore, this internal standard strategy has been effectively applied to quantify the incorporation of the thiopurine drug metabolite, 6-thioguanine (B1684491) (TG), into DNA. nih.gov This is vital for monitoring the therapeutic efficacy and toxicity of thiopurine drugs used in treating hematological malignancies and autoimmune diseases. nih.gov The method involves the hydrolysis of DNA to release the purine bases, derivatization, and subsequent analysis by HILIC-tandem mass spectrometry, using endogenous guanine for normalization. nih.gov This assay has shown linearity up to at least 10 pmol of TG per µg of DNA, with a limit of quantification of 14.1 fmol of TG per µg of DNA. nih.gov
Interactive Data Table: Performance of Guanine as an Internal Standard in DNA Modification Quantitation
| Analyte | Method | Matrix | Quantitation Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Reference |
| 5-methylcytosine (5mC) | LC-MS/MS | Various biological samples | 1–15% | Not specified | No need for isotope-labeled standards, robust for high-throughput analysis. | rsc.orgrsc.org |
| 5-hydroxymethylcytosine (5hmC) | LC-MS/MS | Various biological samples | 0.005–0.5% | LOD: 1.43 fmol | No need for isotope-labeled standards, robust for high-throughput analysis. | rsc.orgrsc.org |
| 6-thioguanine (TG) | HILIC-MS/MS | Chromosomal DNA | Linear up to 10 pmol/µg DNA | LOD: 4.2 fmol/µg DNA, LOQ: 14.1 fmol/µg DNA | Corrects for sample recovery variability, enabling stable quantification. | nih.gov |
Enzyme Activity Assays for Guanine-Related Enzymes
The study of enzymes that metabolize guanine is fundamental to understanding purine metabolism and its role in various physiological and pathological states. Guanine deaminase (GDA), which catalyzes the hydrolytic deamination of guanine to xanthine, is a key enzyme in this pathway. nih.govnih.gov Accurate and efficient assays are necessary to determine its activity and to screen for potential inhibitors or activators.
Enzyme activity assays are generally designed to measure the rate of substrate consumption or product formation over time. sigmaaldrich.com For guanine-related enzymes, a variety of methods have been developed, ranging from traditional spectrophotometric assays to more advanced fluorescence-based techniques. nih.govnih.gov
Detailed Research Findings:
One common method for assaying GDA activity involves coupling the release of ammonia to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) in a reaction catalyzed by a coupling enzyme. nih.gov The resulting increase in NADH concentration can be monitored spectrophotometrically at 340 nm. youtube.com
More recently, fluorescence-based assays have been developed to provide real-time monitoring of enzyme activity with high sensitivity. nih.govmdpi.com One such approach utilizes an emissive guanine analog, isothiazolo[4,3-d]pyrimidine (B8781686) (tzGN), as a substrate for GDA. This analog is a structural and functional mimic of guanine. Upon deamination by GDA, tzGN is converted to the corresponding xanthine analog, tzXN, which possesses distinct photophysical properties. nih.gov This conversion can be tracked in real-time by monitoring the change in fluorescence, providing a direct measure of enzyme activity. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed the complete transformation of guanine to xanthine by GDA, validating the results obtained from the fluorescence assay. nih.gov
These advanced assays are crucial for high-throughput screening of potential drug candidates that target guanine-related enzymes. The sensitivity and real-time capabilities of fluorescence-based methods make them particularly suitable for this purpose. mdpi.com
Interactive Data Table: Comparison of Enzyme Activity Assays for Guanine Deaminase (GDA)
| Assay Type | Principle | Detection Method | Substrate(s) | Advantages | Disadvantages | Reference |
| Coupled Spectrophotometric Assay | Measures ammonia release coupled to NADH production. | UV-Vis Spectrophotometry (340 nm) | Guanine | Well-established method. | Indirect measurement, potential for interference from other enzymes. | nih.govyoutube.com |
| HPLC-based Assay | Separates and quantifies substrate and product over time. | HPLC with UV detection | Guanine | Highly specific and quantitative. | Not suitable for real-time monitoring, lower throughput. | nih.gov |
| Real-Time Fluorescence Assay | Monitors the change in fluorescence of an emissive guanine analog upon enzymatic conversion. | Fluorescence Spectroscopy | Emissive guanine analog (tzGN) | Real-time monitoring, high sensitivity, suitable for high-throughput screening. | Requires synthesis of specialized substrate analogs. | nih.gov |
Future Directions and Emerging Research Avenues for 6 Amino 1h Purin 2 7h One Sulfate Research
Elucidating Novel Biological Roles of Guanine-Based Purines
While the function of guanine-based purines (GBPs) in intracellular signaling is well-established, their extracellular effects are a growing area of interest. nih.gov Initially recognized for their role as regulators of G proteins, evidence now suggests a broader neuromodulatory function for GBPs in the central nervous system (CNS). nih.gov
Future research will likely focus on uncovering the full spectrum of these extracellular roles. Studies have already demonstrated the neuroprotective and trophic effects of guanosine (B1672433), a guanine (B1146940) derivative, in various in vitro and in vivo models. nih.gov For instance, guanosine has been shown to reduce neuronal cell death and promote the growth of dopaminergic terminals in a model of Parkinson's disease. nih.gov Furthermore, GBPs are implicated in neuronal migration, cell proliferation, and the release of neurotrophic factors from astrocytes. nih.govnih.gov A key challenge in this area is the identification and characterization of specific receptors for GBPs, which remain largely elusive. nih.gov Understanding these receptors will be crucial for elucidating the precise mechanisms by which extracellular guanine and its derivatives exert their effects.
Beyond the nervous system, the roles of GBPs in other physiological and pathological processes are also being explored. Their involvement in the immune response, sleep-wake cycles, and vasodilation points to a systemic importance that is not yet fully understood. nih.gov Additionally, the antioxidant and anti-inflammatory properties of purines suggest their potential relevance in a wide range of diseases. nih.gov
Advanced Strategies for Modulating Guanine Metabolism
The intricate network of enzymes involved in guanine metabolism presents numerous targets for therapeutic intervention. Key enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), guanine deaminase (GDA), and purine (B94841) nucleoside phosphorylase (PNP) play critical roles in the synthesis and degradation of guanine nucleotides. nih.gov
Advanced strategies for modulating guanine metabolism are focused on developing specific inhibitors and modulators of these enzymes. For example, inhibitors of IMPDH, which is involved in the de novo synthesis of guanine nucleotides, have shown promise as antiviral, antineoplastic, and antimicrobial agents. nih.gov Mycophenolic acid, an IMPDH inhibitor, has been found to sensitize glioblastoma cells to radiotherapy. nih.gov Similarly, PNP inhibitors are being investigated for the treatment of leukemia, as they can induce apoptosis in cancer cells. nih.gov
Future research will aim to develop more potent and selective modulators of guanine metabolism. This will require a deeper understanding of the structure and function of the key enzymes involved. The development of such molecules could lead to novel therapeutic approaches for a variety of conditions, including cancer, autoimmune diseases, and neurodegenerative disorders. nih.govnumberanalytics.com
High-Throughput Screening and Mechanistic Studies of Guanine-Interacting Molecules
The discovery of new molecules that interact with guanine and its metabolic pathways is being accelerated by the use of high-throughput screening (HTS) technologies. sigmaaldrich.comresearchgate.net HTS allows for the rapid screening of large libraries of compounds to identify those that bind to a specific target or modulate a particular biological process. researchgate.netnih.gov
Recent advancements in HTS, such as quantitative HTS (qHTS), provide concentration-response data for thousands of chemicals, significantly reducing the rates of false positives and negatives. researchgate.net These techniques are being applied to identify small molecules that can modulate the activity of enzymes in the guanine metabolic pathway or interact with guanine-based structures like G-quadruplexes. researchgate.netnih.gov For instance, a high-throughput nucleotide exchange assay using a fluorescent GTP analog has been developed to identify modulators of the RAS-SOS interaction, a key signaling pathway often dysregulated in cancer. nih.gov
Once "hits" are identified through HTS, detailed mechanistic studies are crucial to understand how these molecules exert their effects. nih.gov This often involves a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling. nih.govnih.gov A comprehensive mechanistic analysis of hits from HTS screens is essential to distinguish true inhibitors from artifacts and to guide the development of lead compounds. nih.gov
Development of Integrated Experimental and Computational Methodologies
The complexity of biological systems necessitates an integrated approach that combines experimental and computational methods. This is particularly true for the study of guanine and its derivatives, where understanding their behavior requires insights at multiple scales, from the molecular to the systems level.
Computational methods, such as molecular dynamics simulations and quantum chemical calculations, are powerful tools for studying the structure, dynamics, and reactivity of guanine-containing systems. nih.govrsc.org These methods can provide detailed insights into processes like the oxidation of guanine, the formation of DNA-protein cross-links, and the interaction of guanine with other molecules. nih.govrsc.org For example, computational studies have been used to investigate the spectroelectrochemical behavior of guanine and to model the reactions of singlet oxygen with guanine. nih.gov
The integration of these computational approaches with experimental techniques like NMR spectroscopy, X-ray crystallography, and various forms of microscopy creates a synergistic workflow. nih.govnih.gov Experimental data can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. nih.gov This iterative cycle of prediction and validation is accelerating the pace of discovery in areas such as drug design and materials science. rsc.orgnih.gov For instance, computational repurposing approaches have been used to identify existing antiviral drugs with a guanine scaffold as potential anticancer agents. nih.gov
Exploration of Guanine's Role in Specific Molecular Recognition Events and Self-Assembly
Guanine's unique chemical structure, with its multiple hydrogen bond donors and acceptors, gives it a remarkable ability to participate in specific molecular recognition events and to self-assemble into higher-order structures. rsc.orgmdpi.comacs.org A prime example of this is the formation of G-quadruplexes, four-stranded structures held together by planes of four guanine bases (G-quartets). researchgate.netnih.govnih.gov These structures are found in telomeres and gene promoter regions and are implicated in the regulation of gene expression and other cellular processes.
The self-assembly of guanosine and its derivatives into gels, liquid crystals, and other supramolecular architectures is another active area of research. rsc.orgmdpi.comnih.gov These materials have potential applications in nanotechnology, materials science, and medicine. rsc.orgresearchgate.net Researchers are exploring how to control the self-assembly process by modifying the chemical structure of the guanine derivatives and by changing the environmental conditions. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 6-Amino-1H-purin-2(7H)-one sulfate, and how can reaction efficiency be maximized?
- Methodological Answer : Synthesis typically involves sulfonation or sulfation of purine derivatives. For example, analogous compounds (e.g., purine sulfonic acid derivatives) are synthesized using hydroxylamine-O-sulfonic acid (HOSA) in DMF at room temperature with stirring for 12 hours . Key variables include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess HOSA improves sulfonation yield), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (DMF/methanol/water mixtures) is recommended to isolate high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonate (-SO₃) stretches (1050–1200 cm⁻¹) and amine (-NH₂) vibrations (3300–3500 cm⁻¹). Compare with reference spectra of structurally similar compounds .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorbance). Mobile phase: 0.1% TFA in water/acetonitrile (90:10 v/v) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ for C₅H₆N₅O₃S: 216.04 g/mol) .
Q. How can researchers resolve discrepancies in X-ray crystallography data when analyzing the compound's crystal structure?
- Methodological Answer : For single-crystal X-ray diffraction, ensure high-quality crystal growth via slow evaporation (e.g., DMF/water mixtures). If data conflicts arise (e.g., disorder in water molecules), refine occupancy factors using SHELXS-97 and validate with residual density maps. For example, in analogous purine sulfonates, water molecules in crystal lattices may exhibit partial occupancy (e.g., 0.30 and 0.70 in related structures) . Cross-validate with Cambridge Structural Database entries (e.g., CCDC 882105-882106) .
Advanced Research Questions
Q. What strategies are recommended for purifying this compound from common impurities encountered during synthesis?
- Methodological Answer : Impurities like unreacted purine precursors or sulfonation byproducts can be removed via:
- Ion-Exchange Chromatography : Use Dowex 50WX4 resin (H⁺ form) to separate sulfonated products from non-sulfonated residues.
- Micro-Nano Bubble Ozonation : For metal ion impurities (e.g., Fe²⁺/Mn²⁺), apply ozone oxidation at 25°C with micro-nano bubbles to precipitate contaminants without introducing new ions .
Q. How does the compound's stability vary under different pH and temperature conditions, and what experimental protocols are used to assess this?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 25–60°C). Monitor via HPLC for degradation products (e.g., desulfonation at pH < 2 or >12).
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Hydrated forms (e.g., analogous heptahydrates) decompose at ~150°C, while anhydrous forms remain stable up to 360°C .
Q. What advanced techniques are employed to study the compound's interaction with enzymatic targets in biochemical assays?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like xanthine oxidase, which interacts with purine analogs via Mo-S coordination .
- Molecular Dynamics Simulations : Model interactions using force fields (e.g., AMBER) to predict binding modes in enzymatic active sites. Validate with mutagenesis studies on conserved residues (e.g., Arg⁸⁷⁹ in xanthine oxidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
